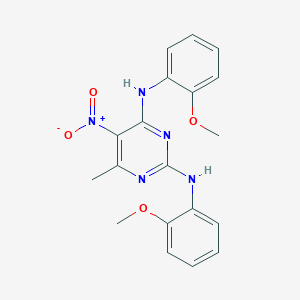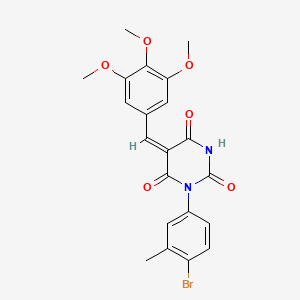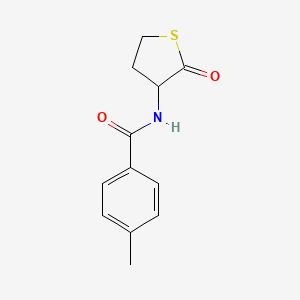
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and inhibition of PARP has been shown to be an effective strategy for the treatment of cancer. BMN-673 has been the subject of extensive research in recent years, and its potential as a cancer therapy has been widely explored.
Mechanism of Action
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine works by inhibiting PARP, an enzyme involved in DNA repair. By inhibiting PARP, this compound prevents cancer cells from repairing damaged DNA, leading to cell death. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as BRCA-deficient tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models and clinical trials. These effects include inhibition of PARP activity, induction of DNA damage, and enhancement of the effects of chemotherapy and radiation therapy. This compound has also been shown to have a favorable safety profile, with few side effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has a number of advantages and limitations for lab experiments. One advantage is its potency and selectivity for PARP inhibition, which allows for precise targeting of DNA repair pathways. Another advantage is its ability to enhance the effects of chemotherapy and radiation therapy. However, one limitation is the potential for off-target effects, which may complicate interpretation of experimental results.
Future Directions
There are a number of future directions for research on N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One direction is the development of combination therapies that incorporate this compound with other cancer treatments. Another direction is the identification of biomarkers that can predict response to this compound treatment. Additionally, further research is needed to fully understand the mechanisms underlying the efficacy of this compound in different cancer types.
Synthesis Methods
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 6-methyl-5-nitro-2,4-diaminopyrimidine in the presence of a palladium catalyst. The resulting product is then treated with 2-chloro-5-nitrobenzonitrile to form this compound.
Scientific Research Applications
N,N'-bis(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied in preclinical models of cancer, and has shown promising results in clinical trials. In particular, this compound has been shown to be effective in the treatment of BRCA-deficient tumors, which are characterized by defects in DNA repair pathways. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in various cancer types.
properties
IUPAC Name |
2-N,4-N-bis(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-8-4-6-10-15(13)27-2)23-19(20-12)22-14-9-5-7-11-16(14)28-3/h4-11H,1-3H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCNLUAWQONCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC=CC=C2OC)NC3=CC=CC=C3OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5025103.png)
![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5025105.png)

![1-(diphenylmethyl)-4-[(4-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5025121.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5025135.png)
![4-{1-cyano-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzoic acid](/img/structure/B5025144.png)
![5-bromo-1-[(3-methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione](/img/structure/B5025150.png)
![2-[2-(dimethylamino)vinyl]-1-(4-methoxyphenyl)-7-(4-morpholinylmethyl)-3-nitro-1H-indol-6-ol](/img/structure/B5025159.png)
![3-[(dimethylamino)methyl]-4-ethoxybenzoic acid](/img/structure/B5025166.png)

![1-(4-chlorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5025190.png)

